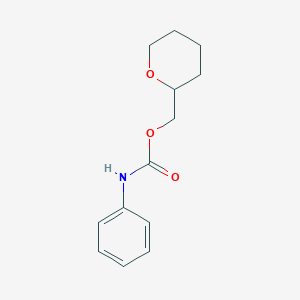
oxan-2-ylmethyl N-phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxan-2-ylmethyl N-phenylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields due to their stability and versatility. This compound is known for its applications in organic synthesis, medicinal chemistry, and as a protecting group for amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxan-2-ylmethyl N-phenylcarbamate typically involves the reaction of oxan-2-ylmethanol with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The general reaction scheme is as follows:
Oxan-2-ylmethanol+Phenyl isocyanate→Oxan-2-ylmethyl N-phenylcarbamate
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves phosgene-free methods due to the hazardous nature of phosgene. One common method is the reaction of amines with dimethyl carbonate in the presence of a catalyst. This method is environmentally friendly and provides high yields .
Chemical Reactions Analysis
Types of Reactions
Oxan-2-ylmethyl N-phenylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form oxan-2-ylmethanol and phenylamine.
Oxidation: The compound can be oxidized to form corresponding oxan-2-ylmethyl carbamate derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products
Hydrolysis: Oxan-2-ylmethanol and phenylamine.
Oxidation: Oxan-2-ylmethyl carbamate derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Oxan-2-ylmethyl N-phenylcarbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of oxan-2-ylmethyl N-phenylcarbamate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent enzymatic activity . The compound’s carbamate group can form stable interactions with the enzyme, leading to prolonged inhibition.
Comparison with Similar Compounds
Similar Compounds
Methyl N-phenylcarbamate: Similar in structure but with a methyl group instead of the oxan-2-ylmethyl group.
Ethyl N-phenylcarbamate: Contains an ethyl group instead of the oxan-2-ylmethyl group.
Phenyl N-phenylcarbamate: Has a phenyl group in place of the oxan-2-ylmethyl group.
Uniqueness
Oxan-2-ylmethyl N-phenylcarbamate is unique due to the presence of the oxan-2-ylmethyl group, which imparts distinct chemical properties and reactivity compared to other carbamates. This structural difference can influence its stability, solubility, and interaction with biological targets, making it a valuable compound in various applications .
Properties
CAS No. |
3357-45-7 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
oxan-2-ylmethyl N-phenylcarbamate |
InChI |
InChI=1S/C13H17NO3/c15-13(14-11-6-2-1-3-7-11)17-10-12-8-4-5-9-16-12/h1-3,6-7,12H,4-5,8-10H2,(H,14,15) |
InChI Key |
RJRVQXYDLDHNDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)COC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R)-2-[[6-[3-chloro-4-(trifluoromethyl)phenyl]pyrimidin-4-yl]amino]-1-phenylethanol](/img/structure/B14750141.png)

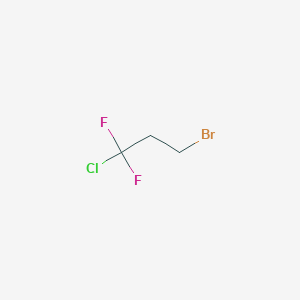
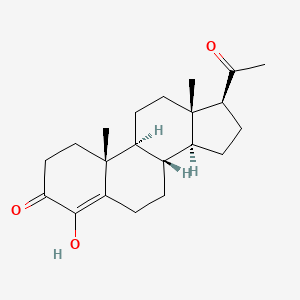
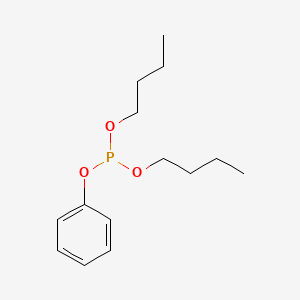
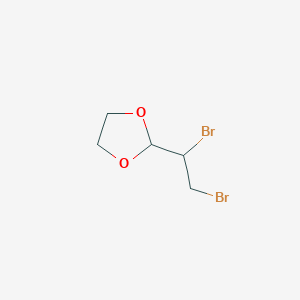

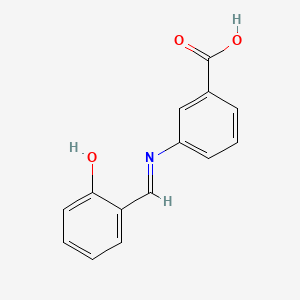
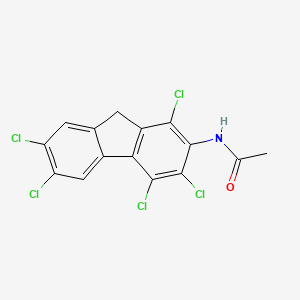
![3-(2-Chlorophenyl)-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-2,3-dihydropyrrole-4-carboxylic acid](/img/structure/B14750196.png)
![Selenolo[3,4-b]selenophene](/img/structure/B14750203.png)


